N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16135106
Molecular Formula: C26H23ClN4O3S2
Molecular Weight: 539.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23ClN4O3S2 |
|---|---|
| Molecular Weight | 539.1 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H23ClN4O3S2/c1-15(32)28-17-8-10-18(11-9-17)29-22(33)14-35-26-30-24-23(20-4-2-3-5-21(20)36-24)25(34)31(26)19-12-6-16(27)7-13-19/h6-13H,2-5,14H2,1H3,(H,28,32)(H,29,33) |
| Standard InChI Key | FSUVOJVZIXMGTE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Introduction
N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique molecular structure, combining various functional groups that make it suitable for diverse applications in scientific research. The molecular formula of this compound is C26H23ClN4O3S2, with a molecular weight of 539.1 g/mol and a typical purity of around 95%.
Synthesis and Chemical Reactions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The compound can participate in various chemical reactions due to its functional groups, which are crucial for modifying its biological activity or facilitating further synthetic transformations.
Comparison with Similar Compounds
Research Findings and Future Directions
Understanding the pharmacodynamics and pharmacokinetics of N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide requires further experimental data. Preliminary studies could include interaction studies to establish safety profiles and therapeutic indices for further development.
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